molecular formula C17H29NO B1626664 p-Undecyloxyaniline CAS No. 57736-32-0

p-Undecyloxyaniline

Cat. No. B1626664
CAS RN: 57736-32-0
M. Wt: 263.4 g/mol
InChI Key: KNQYKCAKNCDJTI-UHFFFAOYSA-N
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Description

p-Undecyloxyaniline is a chemical compound with the molecular formula C17H29NO . It has an average mass of 263.418 Da and a monoisotopic mass of 263.224915 Da . It is also known by other names such as 4-Undecyloxyaniline, 4-(Undecyloxy)anilin, and Benzenamine, 4-(undecyloxy)- .


Molecular Structure Analysis

The molecular structure of p-Undecyloxyaniline consists of 17 carbon atoms, 29 hydrogen atoms, and 1 nitrogen atom . For a more detailed structural analysis, it would be beneficial to use specialized software or databases that can provide 3D molecular structures.


Physical And Chemical Properties Analysis

p-Undecyloxyaniline has a molecular weight of 263.42 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .

Safety And Hazards

According to the safety data sheet, if p-Undecyloxyaniline is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes .

properties

IUPAC Name

4-undecoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h11-14H,2-10,15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQYKCAKNCDJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559108
Record name 4-(Undecyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Undecyloxyaniline

CAS RN

57736-32-0
Record name 4-(Undecyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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